N-Propionyl coenzyme a lithium salt

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

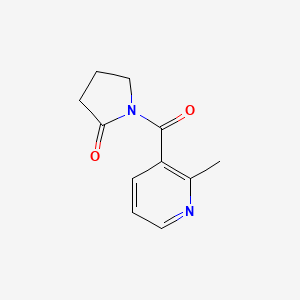

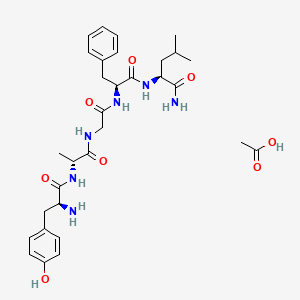

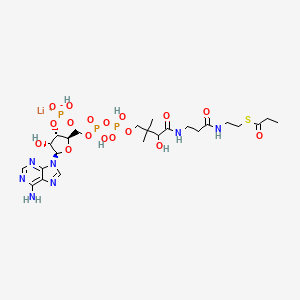

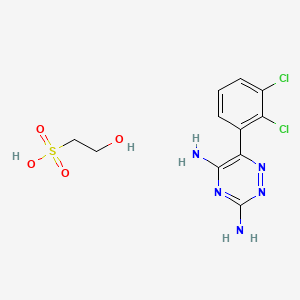

“N-Propionyl coenzyme a lithium salt” is the coenzyme A derivative of propionic acid . It is obtained as an end product of isoleucine, valine, and methionine catabolism . It is an essential component for the methylaspartate cycle . Propionyl CoA is formed during the β-oxidation of odd-chain fatty acids .

Synthesis Analysis

The synthesis of “N-Propionyl coenzyme a lithium salt” involves several enzymatic steps. Propionyl-CoA is obtained as an end product of isoleucine, valine, and methionine catabolism . It is also formed during the β-oxidation of odd-chain fatty acids .Molecular Structure Analysis

The molecular formula of “N-Propionyl coenzyme a lithium salt” is C24H39LiN7O17P3S . The molecular weight is 829.53 .Chemical Reactions Analysis

“N-Propionyl coenzyme a lithium salt” is involved in various metabolic pathways. It is an essential component for the methylaspartate cycle . It is also formed during the β-oxidation of odd-chain fatty acids .科学的研究の応用

Lithium in Energy Storage and Production

N-Propionyl coenzyme A lithium salt, a derivative of lithium, is significantly relevant in the field of energy storage and production. Lithium, recognized for its exceptional cathode properties in rechargeable batteries, is vital in modern energy production and storage devices. The increasing demand for lithium, especially in rechargeable batteries for energy storage applications and electric vehicles, underscores its economic importance. Various methodologies, including the processing of minerals, brine, sea water, and recycling of spent lithium-ion batteries, are employed for the sustainable exploitation of lithium resources (Choubey et al., 2016). Moreover, nanostructured anode materials, including those based on lithium, are highlighted for their promising properties, such as high surface area and ionic conductivity, crucial for enhancing the performance of Li-ion batteries (Goriparti et al., 2014).

Lithium in Medical and Pharmaceutical Applications

Lithium's efficacy in bipolar disorder treatment is well-documented, serving as an archetypal mood stabilizer. While the specific mechanisms of lithium's mood-stabilizing effects are complex, it's known to influence macroscopic changes in mood and cognition, as well as microscopic alterations in neurotransmission and intracellular pathways. The neuroprotective and neurotoxic effects of long-term lithium therapy have been a subject of extensive research, although the conclusive evidence is still emerging (Fountoulakis et al., 2008; Malhi et al., 2013).

Lithium in Industrial and Construction Applications

In the industrial sector, lithium compounds, including N-Propionyl coenzyme A lithium salt, are employed to mitigate alkali-silica reaction (ASR)-induced expansion in new concrete. Research indicates that lithium salts, when used in appropriate dosages, are effective in suppressing ASR expansion, with LiNO₃ emerging as a particularly promising compound (Feng et al., 2005).

作用機序

Target of Action

N-Propionyl coenzyme A lithium salt, also known as n-Propionyl CoA lithium salt, is a derivative of propionic acid . It primarily targets propionyl-coenzyme A carboxylase complexes found in bacteria . These complexes play a crucial role in the metabolism of certain amino acids and fatty acids.

Mode of Action

The compound functions as an acyl group carrier, similar to acetyl-CoA It interacts with its targets, the propionyl-coenzyme A carboxylase complexes, and may influence their activity

Biochemical Pathways

N-Propionyl coenzyme A lithium salt is involved in several biochemical pathways. It is formed during the β-oxidation of odd-chain fatty acids . It is also an end product of the catabolism of isoleucine, valine, and methionine . Furthermore, it is an essential component for the methylaspartate cycle . The downstream effects of these pathways are complex and varied, influencing a wide range of biological processes.

Safety and Hazards

将来の方向性

特性

IUPAC Name |

lithium;[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-[[hydroxy-[hydroxy-[3-hydroxy-2,2-dimethyl-4-oxo-4-[[3-oxo-3-(2-propanoylsulfanylethylamino)propyl]amino]butoxy]phosphoryl]oxyphosphoryl]oxymethyl]oxolan-3-yl] hydrogen phosphate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H40N7O17P3S.Li/c1-4-15(33)52-8-7-26-14(32)5-6-27-22(36)19(35)24(2,3)10-45-51(42,43)48-50(40,41)44-9-13-18(47-49(37,38)39)17(34)23(46-13)31-12-30-16-20(25)28-11-29-21(16)31;/h11-13,17-19,23,34-35H,4-10H2,1-3H3,(H,26,32)(H,27,36)(H,40,41)(H,42,43)(H2,25,28,29)(H2,37,38,39);/q;+1/p-1/t13-,17-,18-,19?,23-;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHDDMVHJPMKFOA-UIXOMBANSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].CCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)[O-])O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[Li+].CCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)[O-])O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H39LiN7O17P3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

829.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Propionyl coenzyme a lithium salt | |

CAS RN |

108321-21-7 |

Source

|

| Record name | N-Propionyl coenzyme A lithium | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Phenol, 2-[3-[bis(1-methylethyl)amino]-1-phenylpropyl]-4-methyl-, (S)-,[S-(R*,R*)]-2,3-dihydroxybutanedioate (1:1) (salt)](/img/structure/B563420.png)